molecular formula C15H18O4 B12748272 trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol diacetate CAS No. 93640-73-4

trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol diacetate

Cat. No.: B12748272
CAS No.: 93640-73-4
M. Wt: 262.30 g/mol
InChI Key: JMAARSRYDJPILR-GJZGRUSLSA-N
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Description

1,2-trans-1,2-Diacetoxysuberan is a chemical compound known for its unique structural properties and reactivity It belongs to the class of diacetoxylated compounds, which are characterized by the presence of two acetoxy groups attached to a suberan backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-trans-1,2-Diacetoxysuberan typically involves the acetylation of suberan derivatives. One common method includes the reaction of suberan with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 1,2-trans isomer.

Industrial Production Methods

Industrial production of 1,2-trans-1,2-Diacetoxysuberan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure the efficient production of high-quality 1,2-trans-1,2-Diacetoxysuberan.

Chemical Reactions Analysis

Types of Reactions

1,2-trans-1,2-Diacetoxysuberan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of suberic acid derivatives.

    Reduction: Formation of 1,2-trans-1,2-dihydroxysuberan.

    Substitution: Formation of various substituted suberan derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-trans-1,2-Diacetoxysuberan has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers due to its reactive acetoxy groups.

Mechanism of Action

The mechanism of action of 1,2-trans-1,2-Diacetoxysuberan involves the reactivity of its acetoxy groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes and proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

1,2-trans-1,2-Diacetoxysuberan can be compared with other diacetoxylated compounds such as:

    1,2-cis-1,2-Diacetoxysuberan: Differing in the spatial arrangement of the acetoxy groups, leading to different reactivity and applications.

    1,2-Diacetoxycyclohexane: A similar compound with a cyclohexane backbone, used in different synthetic applications.

    1,2-Diacetoxyethane: A simpler compound with only two carbon atoms, used as a reagent in organic synthesis.

Properties

CAS No.

93640-73-4

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

[(5S,6S)-5-acetyloxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl] acetate

InChI

InChI=1S/C15H18O4/c1-10(16)18-14-9-5-7-12-6-3-4-8-13(12)15(14)19-11(2)17/h3-4,6,8,14-15H,5,7,9H2,1-2H3/t14-,15-/m0/s1

InChI Key

JMAARSRYDJPILR-GJZGRUSLSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCCC2=CC=CC=C2[C@@H]1OC(=O)C

Canonical SMILES

CC(=O)OC1CCCC2=CC=CC=C2C1OC(=O)C

Origin of Product

United States

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